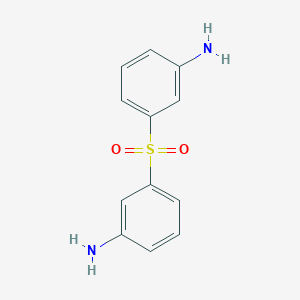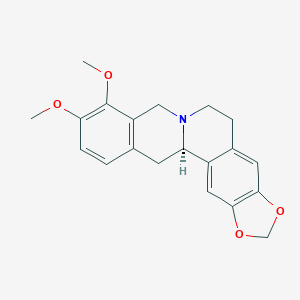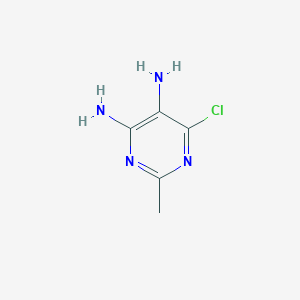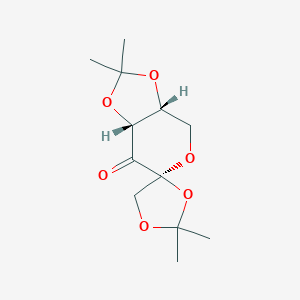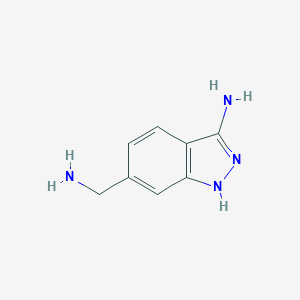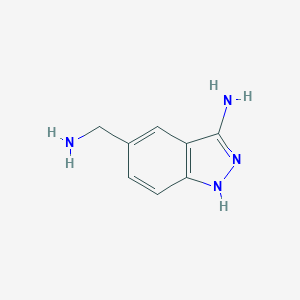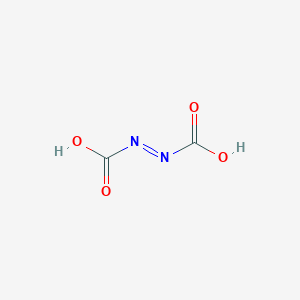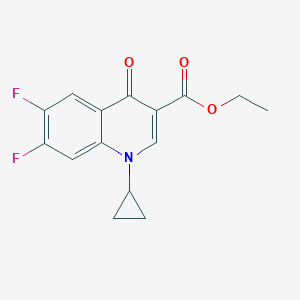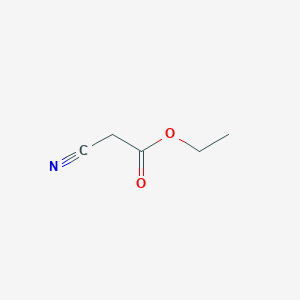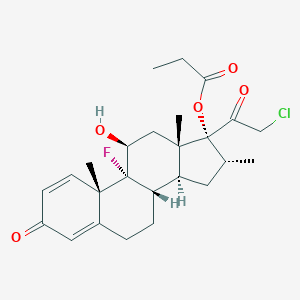![molecular formula C36H54O5S B033285 [(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate CAS No. 70141-04-7](/img/structure/B33285.png)
[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to cyclopenta[a]phenanthrene structure has been extensively studied. A method involving the aromatisation of diketones, where rings C and D are both saturated, was discussed for the synthesis of derivatives, including 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its methylated derivatives (Coombs, 1966).
Molecular Structure Analysis
The crystal structure analysis of compounds structurally similar to our molecule of interest reveals insights into the molecular conformation and arrangements. For example, a study on 5,22-Stigmastadien-3β-yl p-toluenesulfonate detailed the asymmetric unit, highlighting variations in peripheral group orientations and supramolecular chain formations via C—H⋯O interactions (Kamal A. Ketuly et al., 2010).
Chemical Reactions and Properties
The reactivity and properties of cyclopenta[a]phenanthrene derivatives have been explored through various chemical reactions. Electrophilic substitution reactions and hydrogenation studies provide insight into the chemical behavior of these compounds, showing how bromination, benzoylation, and hydrogenation can lead to different derivatives and elucidate their structural preferences (Horaguchi, Yamazaki, & Abe, 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds in various environments. Studies on similar compounds, like 17βH-Periplogenin, show the importance of crystallography in determining molecular conformations and the impact of hydrogen bonds and weak C—H⋯O interactions on molecular assembly (Yu-wei Zhang et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for participating in chemical reactions, are fundamental aspects of these compounds. Research into the synthesis and behavior of fused pyridine-and oxazole-polycyclic systems from phenanthren derivatives highlights the chemical versatility and potential for generating a wide range of compounds (D. N. Nlcolaides et al., 1989).
Scientific Research Applications
Liquid Crystal Dimers and Twist-bend Nematic Phase
Research on methylene-linked liquid crystal dimers, like 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, shows that these compounds exhibit two monotropic mesophases. The lower temperature phase is identified as a twist-bend nematic phase, demonstrating the unique transitional properties of methylene-linked odd-membered dimers due to their bent geometry, which leads to a negative bend elastic constant (Henderson & Imrie, 2011).
Environmental Presence of Novel Brominated Flame Retardants
The occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods, raises concerns about their environmental fate and toxicity. This critical review highlights the increasing application of NBFRs and the significant knowledge gaps in their monitoring and analytical methods, emphasizing the need for further research (Zuiderveen et al., 2020).
Acetaminophen Degradation by Advanced Oxidation Processes
A comprehensive review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) collects, organizes, and summarizes state-of-the-art studies on ACT by-products, their biotoxicity, and proposed degradation pathways. The review also uses the Fukui function for predicting the most reactive sites in the ACT molecule, contributing to enhancing the degradation of ACT by AOP systems (Qutob et al., 2022).
Bioactive Marker: 4-Hydroxynonenal
4-Hydroxynonenal (HNE) is extensively studied for its biological activities and methods of identification in cells and tissues, highlighting its role as a reliable marker of oxidative stress and its potential in disease causation and growth modulation. This review emphasizes recent studies and the importance of HNE in connecting genomics and proteomics (Žarković, 2003).
Environmental and Biological Activity of Cyclopenta[c]Phenanthrenes
A review on the chemistry and biological activity of cyclopenta[c]phenanthrenes (CP[c]Phs) discusses their environmental occurrence, chemical synthesis methods, and their effects on living organisms, particularly fish. Despite their less potent nature in inducing CYP1A gene expression compared to known Ah-receptor agonists, CP[c]Ph compounds exhibit genotoxic properties and potential environmental hazards (Brzuzan et al., 2013).
properties
IUPAC Name |
[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O5S/c1-25-10-13-29(14-11-25)42(37,38)40-23-7-8-26(2)31-16-17-32-30-15-12-27-24-28(41-34-9-5-6-22-39-34)18-20-35(27,3)33(30)19-21-36(31,32)4/h10-14,26,28,30-34H,5-9,15-24H2,1-4H3/t26-,28+,30+,31-,32+,33+,34?,35+,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLGRHMKQKWRS-CJJDLHHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CCCCO6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6CCCCO6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

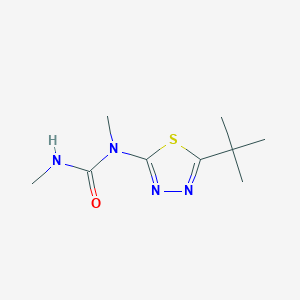
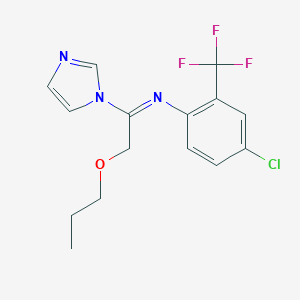
![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

